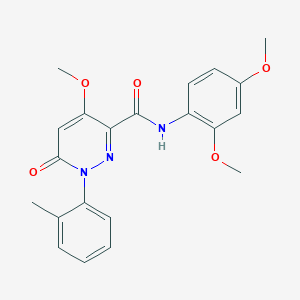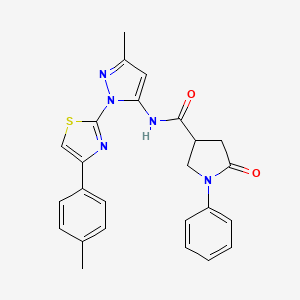
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction, the reactants used, and the products formed are all part of this analysis .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic techniques like IR, NMR, and UV-Vis can provide information about the compound’s electronic and molecular structure .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new chemical compounds with structures similar to N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide. These studies often focus on the development of novel synthetic pathways, structural analysis using various spectroscopic techniques, and the exploration of the chemical properties of these compounds. For instance, the synthesis and characterization of novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units demonstrate the application of similar chemical frameworks in creating materials with specific electrochemical and electrochromic properties (Liou & Chang, 2008).
Biological Activity
Compounds with structures akin to N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide are often evaluated for their biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. For example, the synthesis and in vitro cytotoxic activity screening of pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential therapeutic applications of these compounds (Hassan et al., 2014).
Materials Science
In materials science, compounds with complex aromatic and heterocyclic structures are explored for their potential in creating novel materials with unique properties. For instance, the development of highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties showcases the application of these chemical frameworks in the synthesis of materials with desirable electrochromic and thermal stability characteristics (Liou & Chang, 2008).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of compounds structurally related to N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide are also of significant interest. Research into novel arylazothiazole disperse dyes containing selenium and their application in dyeing polyester fibers indicates not only their utility in textile applications but also their potential biological activities, including antioxidant and antitumor effects (Khalifa et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-7-5-6-8-16(13)24-19(25)12-18(29-4)20(23-24)21(26)22-15-10-9-14(27-2)11-17(15)28-3/h5-12H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRNIOPNLGYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)
![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)


![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)



![2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2969011.png)
![N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2969012.png)
![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)